molecular formula C6H14N2O2 B1171278 Poly(tert-butyl acrylate-co-ethyl acrylate-co-methacrylic acid) CAS No. 159666-35-0

Poly(tert-butyl acrylate-co-ethyl acrylate-co-methacrylic acid)

Cat. No. B1171278
CAS RN: 159666-35-0
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Poly(tert-butyl acrylate-co-ethyl acrylate-co-methacrylic acid) (PTBEM) is an amphiphilic block copolymer . It is a film-forming thermoplastic . The linear formula of PTBEM is [CH2CH [CO2C (CH3)3]3]x[CH2CH (CO2C2H5)]y[CH2C (CH3) (CO2H)]Z .


Molecular Structure Analysis

The molecular structure of PTBEM is represented by the formula [CH2CH [CO2C (CH3)3]3]x[CH2CH (CO2C2H5)]y[CH2C (CH3) (CO2H)]Z . This indicates that the copolymer is composed of tert-butyl acrylate, ethyl acrylate, and methacrylic acid units .


Physical And Chemical Properties Analysis

PTBEM is a powder with a methacrylic acid content of 23wt% . It has a K-value of 34 - 40 DIN 53 726 . The transition temperature (Tg) is 75 °C . It is soluble in water and ethanol in salt form . The density is 0.4 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Poly(tert-butyl acrylate)-block-poly(2-dimethylaminoethyl methacrylate) and related copolymers synthesized via surface-initiated electrochemically mediated atom transfer radical polymerization have applications in microelectronics, nanotechnology, surface property tailoring, nanopatterning, and antifouling coatings (Chmielarz et al., 2017).

  • Grafting of poly(tert-butyl acrylate) to poly(ethylene-co-acrylic acid) film allows for the creation of chemically tailored surface layers with variable chemical functionalities, useful in applications requiring tailored wettability (Walters & Hirt, 2006).

  • Poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) demonstrates properties such as high transparency, water resistance, and mechanical flexibility, making it suitable for environmental applications like coatings, packaging, and label sensors (Shanti et al., 2017).

  • Langmuir−Blodgett films of poly(tert-butyl acrylate) can be converted to poly(acrylic acid) through acid-catalyzed hydrolysis, offering applications in creating layered architectures for bioadsorption studies and hydrophilic spacing layers for tethered membranes (Esker, Mengel, & Wegner, 1998).

Mechanism of Action

PTBEM can be used to prepare a site-specific polymeric drug delivery system for prednisone, a steroidal anti-inflammatory drug . This suggests that the copolymer can encapsulate and release drugs in a controlled manner .

properties

IUPAC Name

4-ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O6/c1-8-12(15(20)24-17(3,4)5)10-13(14(19)23-9-2)11-18(6,7)16(21)22/h12-13H,8-11H2,1-7H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGUWUHNBYNRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(CC(C)(C)C(=O)O)C(=O)OCC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.